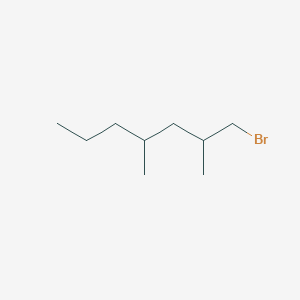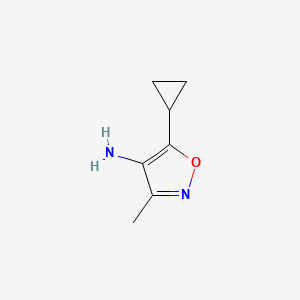![molecular formula C18H26N2O2S B13241998 1-(2-([2-(3,4-Diethoxyphenyl)ethyl]amino)-4-methyl-1,3-thiazol-5-YL)ethan+](/img/structure/B13241998.png)
1-(2-([2-(3,4-Diethoxyphenyl)ethyl]amino)-4-methyl-1,3-thiazol-5-YL)ethan+
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-([2-(3,4-Diethoxyphenyl)ethyl]amino)-4-methyl-1,3-thiazol-5-YL)ethan+ is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-([2-(3,4-Diethoxyphenyl)ethyl]amino)-4-methyl-1,3-thiazol-5-YL)ethan+ typically involves multiple steps, starting with the preparation of the diethoxyphenyl precursor. The key steps include:
Preparation of 3,4-Diethoxyphenyl Ethylamine: This can be achieved by the reaction of 3,4-diethoxybenzaldehyde with ethylamine under reductive amination conditions.
Formation of Thiazole Ring: The diethoxyphenyl ethylamine is then reacted with a thioamide and a haloketone to form the thiazole ring. This step often requires the use of a base such as potassium carbonate and a solvent like ethanol.
Final Coupling: The resulting thiazole intermediate is coupled with an appropriate electrophile to introduce the ethan+ group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-([2-(3,4-Diethoxyphenyl)ethyl]amino)-4-methyl-1,3-thiazol-5-YL)ethan+ can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its pharmacological properties, including potential antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers or dyes, and in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-([2-(3,4-Diethoxyphenyl)ethyl]amino)-4-methyl-1,3-thiazol-5-YL)ethan+ involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)ethanol
- 1-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-3-methoxy-2-propanol
- 2-(3,4-Dimethoxyphenyl)ethan-1-amine
Uniqueness
1-(2-([2-(3,4-Diethoxyphenyl)ethyl]amino)-4-methyl-1,3-thiazol-5-YL)ethan+ stands out due to its unique combination of functional groups and the presence of the thiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential pharmacological activities further highlight its uniqueness compared to similar compounds.
Propriétés
Formule moléculaire |
C18H26N2O2S |
|---|---|
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
N-[2-(3,4-diethoxyphenyl)ethyl]-5-ethyl-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H26N2O2S/c1-5-17-13(4)20-18(23-17)19-11-10-14-8-9-15(21-6-2)16(12-14)22-7-3/h8-9,12H,5-7,10-11H2,1-4H3,(H,19,20) |
Clé InChI |
ORLGRDSFCDGXIT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C(S1)NCCC2=CC(=C(C=C2)OCC)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13241918.png)
![1-[(2-Fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B13241919.png)
![2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine](/img/structure/B13241923.png)

![3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13241932.png)

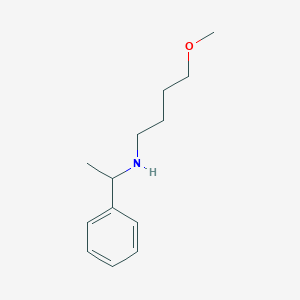
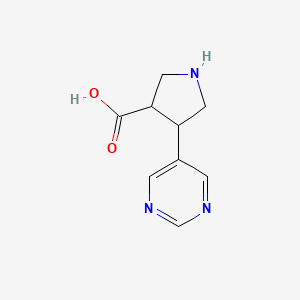

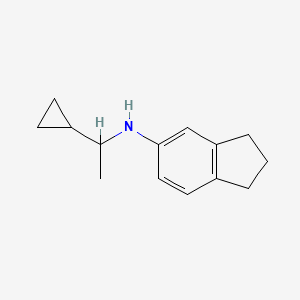
![7-[(Tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13241965.png)
